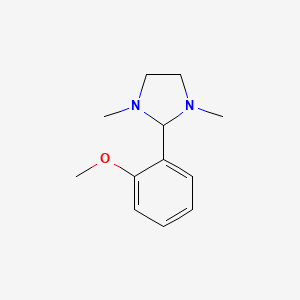
Magnesium dimethyl dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium dimethyl dicarbonate: is a chemical compound that falls under the category of carbonic acid esters It is formed by the reaction of carbonic acid with methanol and magnesium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, monomethyl ester, magnesium salt typically involves the reaction of carbonic acid with methanol in the presence of a magnesium source. One common method is to start with potassium bicarbonate (KHCO3) in a methanolic solution. The methylation of the salt occurs, and upon acidification, it transforms into the monomethyl ester of carbonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale reactions using similar starting materials and conditions as those used in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium dimethyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into carbonic acid and methanol in the presence of water.
Oxidation and Reduction: These reactions can modify the ester group, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Oxidation and Reduction: Specific reagents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products: The major products formed from these reactions include carbonic acid, methanol, and various substituted esters depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, carbonic acid, monomethyl ester, magnesium salt is used as an intermediate in the synthesis of other compounds. It serves as a building block for more complex molecules and can be used in various organic synthesis reactions .
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, esters of carbonic acid are generally of interest for their potential biological activity and use in drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials where ester functionalities are required .
Mécanisme D'action
The mechanism of action for carbonic acid, monomethyl ester, magnesium salt involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing carbonic acid and methanol, which can then participate in further chemical reactions. The magnesium ion may also play a role in stabilizing the compound and facilitating its reactivity .
Comparaison Avec Des Composés Similaires
Carbonic acid, monoethyl ester: Similar to the monomethyl ester, this compound is formed by the reaction of carbonic acid with ethanol. It shares similar properties and reactivity but differs in the alkyl group attached to the ester.
Carbonic acid, dimethyl ester: This compound has two methyl groups attached to the ester, making it more hydrophobic and less reactive compared to the monomethyl ester.
Uniqueness: Magnesium dimethyl dicarbonate is unique due to the presence of the magnesium ion, which can influence its stability and reactivity. This makes it distinct from other carbonic acid esters that do not contain metal ions .
Propriétés
Numéro CAS |
14171-36-9 |
|---|---|
Formule moléculaire |
C4H6MgO6 |
Poids moléculaire |
174.39 g/mol |
Nom IUPAC |
magnesium;methyl carbonate |
InChI |
InChI=1S/2C2H4O3.Mg/c2*1-5-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Clé InChI |
CHKVEDLTACTUAS-UHFFFAOYSA-L |
SMILES canonique |
COC(=O)[O-].COC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B8790659.png)





